

Rucaparib Dosing and Renal Impairment Guidelines

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Compound Focus: Rucaparib Camsylate

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The following table summarizes the official recommendations and available data for rucaparib use in patients with renal impairment [1] [2] [3]:

Renal Function (CrCl)	Recommended Dose Adjustment	Level of Evidence / Comments
Normal to Moderate Impairment (CrCl \geq 30 to 89 mL/min)	No dose adjustment recommended. Starting dose of 600 mg twice daily.	Established in clinical trials; no clinically significant impact on exposure [1] [4] [5].
Severe Impairment (CrCl <30 mL/min)	Data not available. Use with caution.	Patients with severe impairment or on dialysis were excluded from clinical trials [1] [2] [6].
End-Stage Renal Disease (ESRD) / Dialysis	No formal recommendation. A case report used a significantly reduced dose.	Single case report: 200 mg twice daily (66% reduction) was used safely and effectively [6].

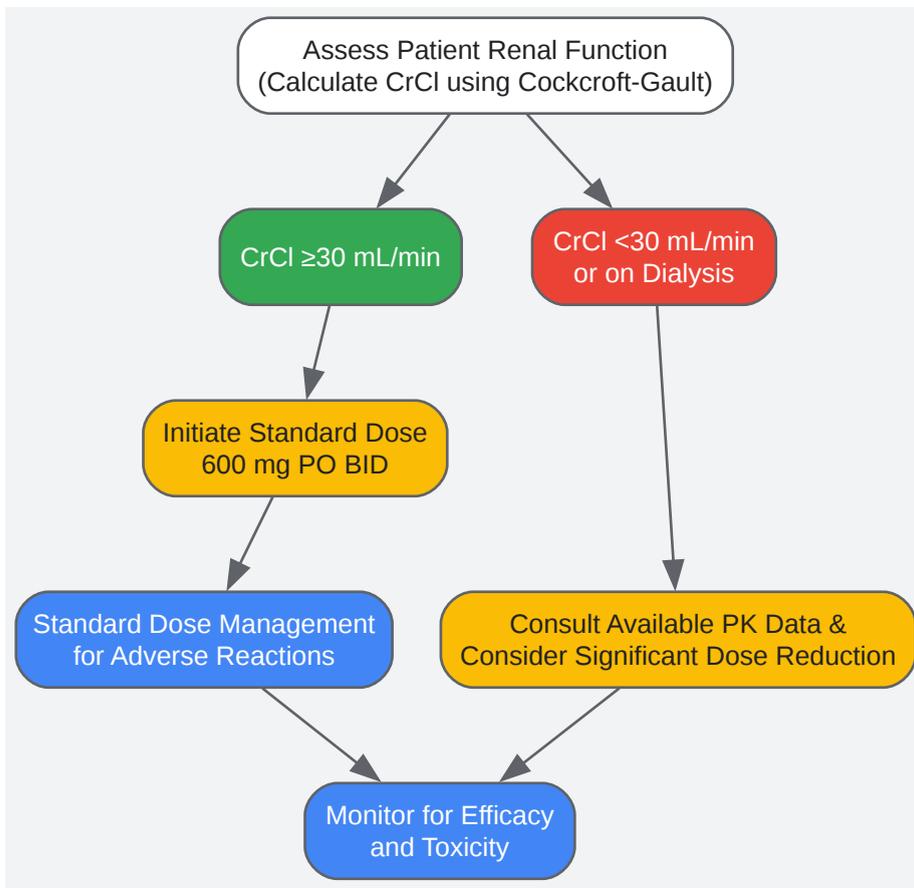
Experimental Data and Clinical Evidence

The recommendations above are based on the following key studies and data:

- **Pharmacokinetic Basis:** Rucaparib is partially excreted by the kidneys. Population pharmacokinetic analyses show that rucaparib clearance (CL) increases with increasing baseline creatinine clearance. In patients with moderate renal impairment (CrCl 30-59 mL/min), the steady-state area under the curve (AUC) is increased by approximately 32% compared to patients with normal renal function. This increase was not deemed clinically significant enough to warrant a dose adjustment [6] [4].
- **Case Study in Dialysis:** A 2018 single-patient case study provides the only available clinical data for a dialysis-dependent patient.
 - **Patient Profile:** A 56-year-old woman with BRCA-associated ovarian cancer and end-stage renal disease on hemodialysis three times weekly [6].
 - **Dosing Protocol:** Based on PK modeling that predicted a doubling of AUC in severe impairment, a 66% dose reduction to **200 mg twice daily** was initiated [6].
 - **Pharmacokinetic Results:** Trough plasma concentrations were below the mean levels reported in the ARIEL2 trial but were associated with a complete clinical response of peritoneal disease and resolution of a splenic lesion. Toxicity was limited to manageable Grade 1 thrombocytopenia [6].
 - **Effect of Dialysis:** Blood samples taken before and after a 4.5-hour hemodialysis session showed minimal decreases in rucaparib concentration (e.g., 323 ng/mL to 287 ng/mL), indicating that **hemialysis does not significantly clear rucaparib** from the bloodstream [6].

Clinical Management Workflow

For professionals managing patients in clinical trials or treatment, the following diagram outlines the decision-making process for renal impairment:



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Frequently Asked Questions (FAQs)

Q1: How is renal function estimated for rucaparib dosing? A1: The Cockcroft-Gault equation is specified in the prescribing information for estimating creatinine clearance (CrCl) to guide rucaparib dosing [1]. Note that for medication dosing, the **non-indexed GFR (mL/min)**, not the indexed GFR (mL/min/1.73 m²), should be used, especially in patients with very large or small body surface area [7].

Q2: What are the standard dose reductions for adverse reactions? A2: Regardless of renal function, the following dose reduction schedule is recommended for managing adverse reactions [1] [3]:

- **Starting Dose:** 600 mg twice daily
- **First Reduction:** 500 mg twice daily
- **Second Reduction:** 400 mg twice daily
- **Third Reduction:** 300 mg twice daily

Q3: Does rucaparib affect serum creatinine independently of renal function? A3: Yes. Like olaparib, rucaparib is noted as a medication that can inhibit the tubular secretion of creatinine. This can cause an increase in serum creatinine without an actual change in the glomerular filtration rate (GFR), a phenomenon known as "pseudonephrotoxicity" [7]. Researchers should be aware of this when interpreting lab values.

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